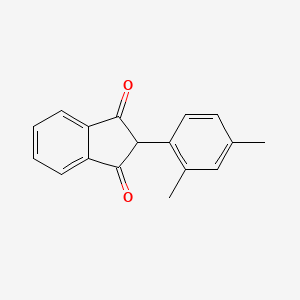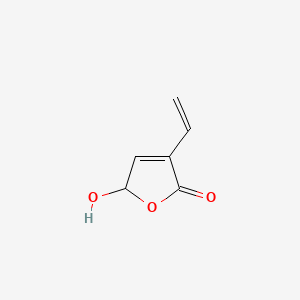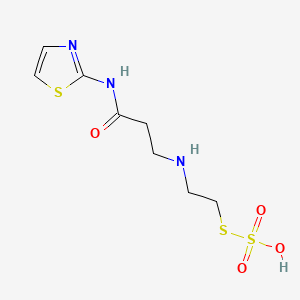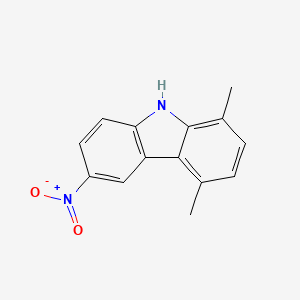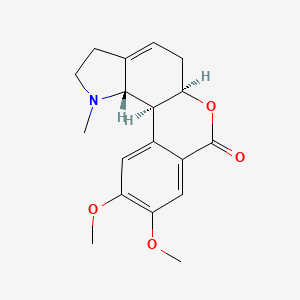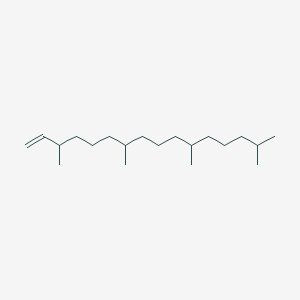
1-Phytene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phytene, also known as 3,7,11,15-tetramethyl-1-hexadecene, is a hydrocarbon compound with the molecular formula C20H40. It is a member of the isoprenoid family and is characterized by its long carbon chain with multiple methyl groups. This compound is of significant interest due to its role in various biological and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phytene can be synthesized through the condensation of two molecules of geranylgeranyl diphosphate. This reaction is catalyzed by the enzyme phytoene synthase, which facilitates the formation of the C40 hydrocarbon 15-cis-phytoene . The reaction typically requires specific conditions, including the presence of manganese as a co-factor .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to enhance the yield of the desired compound. These methods leverage the metabolic pathways of the microorganisms to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phytene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of epoxides or alcohols.
Reduction: This process involves the addition of hydrogen, resulting in the formation of saturated hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in this compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or ozone, often in the presence of catalysts like palladium or platinum.
Reduction: Hydrogen gas is typically used, with catalysts such as nickel or palladium.
Substitution: Halogens like chlorine or bromine are commonly used, often in the presence of light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Phytene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various carotenoids and other isoprenoid compounds.
Medicine: Research into this compound and its derivatives has potential implications for developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Phytene involves its role as a precursor in the biosynthesis of carotenoids. The enzyme phytoene synthase catalyzes the condensation of two molecules of geranylgeranyl diphosphate to form this compound . This reaction is the first committed step in the carotenoid biosynthetic pathway and is crucial for the production of various carotenoids, which are essential for photosynthesis, photoprotection, and other biological functions .
Vergleich Mit ähnlichen Verbindungen
1-Phytene is similar to other isoprenoid compounds, such as:
Lycopene: Another carotenoid with a similar carbon backbone but with additional double bonds and functional groups.
Beta-Carotene: A well-known carotenoid with a similar structure but with more extensive conjugation and different biological functions.
Uniqueness of this compound: this compound is unique due to its specific role as a precursor in the carotenoid biosynthetic pathway. Its structure allows it to undergo various chemical reactions, making it a versatile compound in both biological and industrial applications .
Eigenschaften
CAS-Nummer |
30221-44-4 |
|---|---|
Molekularformel |
C20H40 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
(7R,11R)-3,7,11,15-tetramethylhexadec-1-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17-20H,1,8-16H2,2-6H3/t18?,19-,20+/m1/s1 |
InChI-Schlüssel |
XQNRAQZFPXUCOT-HUSUDBNBSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=C |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)C=C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=C |
Synonyme |
1-phytene 3,7,11,15-tetramethyl-1-hexadecene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1213525.png)
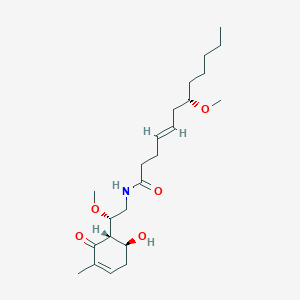
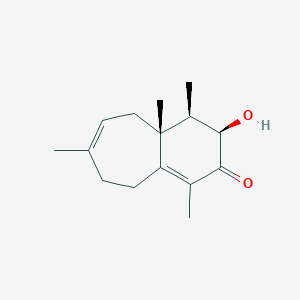
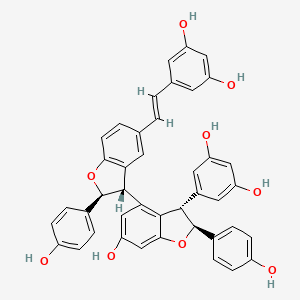
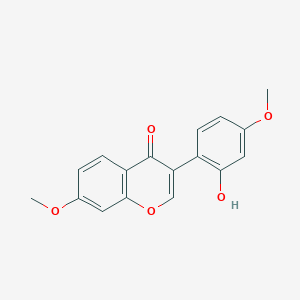
![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1213531.png)
![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)
![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)
![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)
